![molecular formula C19H20N2O3S2 B6512721 4-(cyclobutylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 1534388-09-4](/img/structure/B6512721.png)
4-(cyclobutylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(cyclobutylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.09153485 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Natural Product Synthesis
The (4+3) cycloaddition strategy has found significant use in the synthesis of natural products. Specifically, this compound has been employed in the assembly of frameworks containing cycloheptane subunits. These subunits play a crucial role in the structural diversity of natural products. Researchers have harnessed the functional group-endowed (4+3) cycloadducts resulting from these reactions to construct complex molecules .
Orphan Drug Development
Consideration of the compound’s pharmacological properties and potential therapeutic effects may warrant its evaluation as an orphan drug. Orphan drugs target rare diseases or conditions, and their development often receives regulatory incentives. Further studies are needed to assess its efficacy and safety .
Enzyme Mechanism Studies
The compound’s reactivity and interactions with enzymes make it an interesting subject for mechanistic investigations. For instance, molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to study its behavior within the active site of enzymes. Understanding its binding modes and reactivity can shed light on enzymatic processes .
properties
IUPAC Name |
4-(cyclobutylmethyl)-2-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-25-16-9-5-8-15(12-16)21-19(22)20(13-14-6-4-7-14)17-10-2-3-11-18(17)26(21,23)24/h2-3,5,8-12,14H,4,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFIMNKMQUYOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.